molecular formula C11H14O3 B1251633 2-Allyl-4,5-dimethoxyphenol CAS No. 59893-87-7

2-Allyl-4,5-dimethoxyphenol

Cat. No.: B1251633
CAS No.: 59893-87-7
M. Wt: 194.23 g/mol
InChI Key: IHAVVJBEVFMSES-UHFFFAOYSA-N
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Description

2-Allyl-4,5-dimethoxyphenol is an organic compound with the molecular formula C11H14O3. It is a phenolic compound characterized by the presence of two methoxy groups and an allyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

2-Allyl-4,5-dimethoxyphenol plays a significant role in biochemical reactions, particularly in the metabolism of certain insects. It is a metabolite of methyl eugenol, which is biotransformed into this compound and trans-coniferyl alcohol in the rectal glands of male fruit flies, such as Bactrocera papayae . This compound interacts with various enzymes and proteins involved in the detoxification and metabolic processes. For instance, the cytochrome P450 enzyme system mediates the conversion of methyl eugenol to this compound

Cellular Effects

This compound has been shown to influence various cellular processes. In male fruit flies, the compound accumulates in the rectal glands and is released during courtship, playing a role in chemical communication and mating behavior . Additionally, studies have indicated that this compound can have hepatotoxic effects in certain animals. For example, geckos that consumed male fruit flies fed with methyl eugenol, which is metabolized to this compound, exhibited liver abnormalities such as discoloration and hardening of liver tissue . These findings suggest that this compound can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound is known to bind to specific enzymes, such as cytochrome P450, which facilitates its conversion from methyl eugenol . This binding interaction is essential for the compound’s metabolic transformation and subsequent biological effects. Additionally, this compound may act as an enzyme inhibitor or activator, influencing the activity of other enzymes involved in metabolic pathways. Changes in gene expression and protein function resulting from these interactions contribute to the compound’s overall molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies on male fruit flies have shown that the compound accumulates in the rectal glands following methyl eugenol consumption and is released during courtship at dusk . The temporal accumulation of this compound and its analogs, such as (E)-coniferyl alcohol, has been monitored over periods ranging from 15 minutes to 20 days after initial feeding . These findings highlight the compound’s stability and degradation patterns, as well as its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies on geckos have shown that higher doses of the compound, resulting from the consumption of methyl eugenol-fed fruit flies, lead to more severe liver abnormalities These findings suggest that there may be a threshold effect, where low doses of this compound have minimal impact, while higher doses result in toxic or adverse effects

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in insects. The compound is a metabolite of methyl eugenol, which is converted by the cytochrome P450 enzyme system . This metabolic pathway involves the biotransformation of methyl eugenol into this compound and other phenylpropanoids, such as (E)-coniferyl alcohol . The interactions between this compound and enzymes or cofactors in these pathways are essential for understanding its role in metabolic processes and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is known to accumulate in the rectal glands of male fruit flies following methyl eugenol consumption This accumulation is facilitated by specific transporters and binding proteins that interact with this compound, ensuring its localization and release during courtship

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. In male fruit flies, the compound is localized in the rectal glands, where it is stored and released during courtship This specific localization is likely directed by targeting signals or post-translational modifications that ensure the compound reaches the appropriate cellular compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allyl-4,5-dimethoxyphenol can be synthesized through several methods. One common approach involves the Claisen rearrangement of allyl phenyl ether derivatives. This reaction typically requires heating the allyl phenyl ether in the presence of a catalyst such as zeolite H-ZSM-5 or Na-ZSM-5 . The reaction conditions often involve temperatures ranging from 150°C to 250°C.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified using column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-4,5-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

2-Allyl-4,5-dimethoxyphenol can be compared with other similar compounds, such as:

    Eugenol (2-Methoxy-4-(2-propenyl)phenol): Both compounds have methoxy and allyl groups, but eugenol has only one methoxy group.

    Isoeugenol (4-Propenyl-2-methoxyphenol): Similar to eugenol, but with a different position of the allyl group.

    2-Allylphenol: Lacks the methoxy groups present in this compound.

The uniqueness of this compound lies in its dual methoxy groups, which contribute to its distinct chemical and biological properties .

Biological Activity

2-Allyl-4,5-dimethoxyphenol (DMP) is an organic compound with significant biological activity, particularly in the context of insect behavior and potential applications in pest management. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H14O3
  • CAS Number : 59893-87-7
  • Structural Characteristics : DMP is characterized by two methoxy groups and an allyl group attached to a benzene ring, contributing to its unique chemical properties and biological activities.

DMP primarily acts as a metabolite of methyl eugenol (ME) in certain insect species, particularly fruit flies of the genus Bactrocera. The biochemical pathway involves the conversion of ME into DMP and (E)-coniferyl alcohol (E-CF) through the action of cytochrome P450 enzymes in the flies. This transformation plays a crucial role in chemical communication and mating behaviors.

Key Mechanisms:

  • Biotransformation : DMP is formed when male fruit flies consume ME, which is then metabolized into DMP.
  • Chemical Communication : DMP serves as a key component of the male-produced sex pheromone, attracting females during mating rituals.
  • Storage and Release : In male fruit flies, DMP accumulates in rectal glands and is released during courtship, influencing mating success.

Attraction to Insects

DMP has been shown to be highly attractive to males of Bactrocera dorsalis, enhancing their mating success. Laboratory studies indicate that:

  • Males exhibit a stronger attraction to DMP compared to E-CF.
  • The responsiveness to DMP varies throughout the day, peaking during daylight hours and decreasing at night .

Toxicological Profile

Research indicates that DMP is non-toxic to mammals:

  • In acute oral toxicity tests on mice over 14 days, no significant adverse effects were observed regarding body weight or organ health .
  • Cytotoxicity assays demonstrated that DMP does not exhibit significant cytotoxicity towards normal human or mouse cells .

Case Studies

  • Attraction Studies : A study demonstrated that male Bactrocera dorsalis are significantly attracted to DMP released from various sources, including synthetic lures .
  • Toxicology Assessments : Another investigation confirmed the non-toxic nature of DMP through comprehensive toxicity testing, highlighting its potential as an eco-friendly lure for pest management .
  • Behavioral Analysis : Research on the behavioral responses of fruit flies indicated that DMP plays a critical role in sexual selection and reproductive success within populations .

Applications

DMP's unique properties make it suitable for various applications:

  • Pest Management : Due to its effectiveness as a lure for Bactrocera species, DMP can be employed in traps to control fruit fly populations.
  • Pharmaceutical Potential : Its antioxidant properties suggest potential for use in medicinal formulations.
  • Fragrance Industry : The compound's aromatic qualities make it valuable in the production of fragrances and flavors.

Summary Table of Biological Activities

Activity TypeDescriptionEvidence Source
Insect AttractionStrong lure for male Bactrocera dorsalis
ToxicityNon-toxic to mammals; no significant adverse effects
Chemical CommunicationKey component of male sex pheromones
Potential ApplicationsPest control, pharmaceuticals, fragrances

Properties

IUPAC Name

4,5-dimethoxy-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-10(13-2)11(14-3)7-9(8)12/h4,6-7,12H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAVVJBEVFMSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC=C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451252
Record name 2-Allyl-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59893-87-7
Record name 2-Allyl-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxy-2-(2-propenyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Allyl-4,5-dimethoxyphenol
2-Allyl-4,5-dimethoxyphenol
2-Allyl-4,5-dimethoxyphenol
2-Allyl-4,5-dimethoxyphenol
Allyl (3,4-dimethoxyphenyl) ether
2-Allyl-4,5-dimethoxyphenol
2-Allyl-4,5-dimethoxyphenol
Customer
Q & A

Q1: What is the biological significance of 2-Allyl-4,5-dimethoxyphenol (DMP) for certain fruit fly species?

A1: DMP is a key component of the sex pheromone system in several species of fruit flies within the genus Bactrocera, including Bactrocera dorsalis and Bactrocera papayae [, , ].

Q2: How is this compound produced by these fruit flies?

A2: Male fruit flies consume methyl eugenol, a plant compound, and metabolize it into DMP and (E)-coniferyl alcohol [, , ].

Q3: Where is this compound stored in the fruit fly?

A3: Following biosynthesis, DMP is transported in the hemolymph and sequestered within the male's rectal glands [, ]. The rectal gland, specifically the rectal sac (an evagination not found in females), is the primary storage site for DMP [].

Q4: How is this compound released by the fruit fly?

A4: During courtship, males release DMP as a volatile pheromone component to attract females [, ].

Q5: What is the role of haemolymph in DMP transport?

A5: Research suggests that DMP, along with other methyl eugenol-derived pheromone components, is bound to specific haemolymph fractions for transport. These fractions, with molecular weights ranging from 3.3 to 5.5 kDa, are believed to involve a pheromone binding complex [].

Q6: How does the presence of this compound impact the mating success of male fruit flies?

A6: Studies demonstrate that males provided with methyl eugenol, and therefore able to synthesize DMP, have significantly higher mating success rates compared to males deprived of methyl eugenol []. This suggests a strong link between DMP presence and mating competitiveness in these fruit flies.

Q7: What analytical techniques are used to identify and quantify this compound in fruit flies?

A7: Gas chromatography–mass spectrometry (GC-MS) is commonly employed to confirm the presence and measure the concentration of DMP within the rectal glands of male fruit flies []. This technique enables the separation and identification of volatile compounds like DMP.

Q8: Are there any potential applications of understanding this compound production in these fruit flies?

A8: Yes, this knowledge can be applied to develop more effective pest control strategies. For example, understanding the role of DMP in the mating behavior of Bactrocera species could lead to improved pheromone traps or attractants to monitor and control these agricultural pests.

Q9: Does the amount of DMP in male fruit flies change over time after methyl eugenol consumption?

A9: Yes, studies show a temporal accumulation of DMP in the rectal glands of male Bactrocera papayae after consuming methyl eugenol. The accumulation peaks around a day post-feeding and subsequently decreases []. This pattern suggests a dynamic process of pheromone biosynthesis, storage, and release.

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